molecular formula C8H14ClIMgO4 B13771381 (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium CAS No. 66161-48-6

(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium

Katalognummer: B13771381
CAS-Nummer: 66161-48-6
Molekulargewicht: 360.86 g/mol
InChI-Schlüssel: HDGQSOSMWKIJQR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium is an organic compound with the molecular formula C8H15ClIO3Mg . It is a magnesium iodide derivative, often used in various chemical reactions and research applications due to its unique properties.

Vorbereitungsmethoden

The synthesis of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium typically involves the reaction of ethyl 4-chloro-3-ethoxy-3-hydroxybutyrate with magnesium iodide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it participates in. For example, in nucleophilic substitution reactions, the iodomagnesium group can be replaced by other nucleophiles, leading to the formation of new compounds .

Vergleich Mit ähnlichen Verbindungen

(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Eigenschaften

CAS-Nummer

66161-48-6

Molekularformel

C8H14ClIMgO4

Molekulargewicht

360.86 g/mol

IUPAC-Name

magnesium;1-chloro-2,4-diethoxy-4-oxobutan-2-olate;iodide

InChI

InChI=1S/C8H14ClO4.HI.Mg/c1-3-12-7(10)5-8(11,6-9)13-4-2;;/h3-6H2,1-2H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

HDGQSOSMWKIJQR-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)CC(CCl)([O-])OCC.[Mg+2].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.